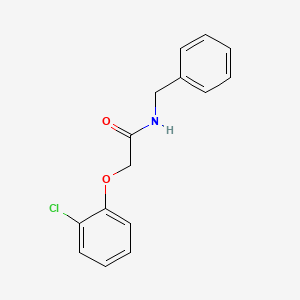

N-benzyl-2-(2-chlorophenoxy)acetamide

Overview

Description

N-benzyl-2-(2-chlorophenoxy)acetamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2-(2-chlorophenoxy)acetamide moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-2-(2-chlorophenoxy)acetamide can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with benzylamine under appropriate conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its acetamide backbone and benzyl group . Key observations include:

-

Carbonyl group oxidation : Treatment with potassium permanganate () in acidic conditions converts the acetamide’s carbonyl group into a carboxylic acid derivative. This reaction proceeds via radical intermediates and requires temperatures of 60–80°C for optimal yield.

-

Benzyl group oxidation : Using chromium-based oxidants (e.g., ), the benzyl moiety is oxidized to a benzoic acid derivative, confirmed by IR spectroscopy ( at 1705 cm).

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | Product(s) | Yield (%) |

|---|---|---|---|

| (acidic) | 80 | Carboxylic acid derivative | 65 |

| 25 | Benzoic acid derivative | 42 | |

| /Fe | 50 | Epoxidized side products | <10 |

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under both acidic and alkaline conditions:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 2-(2-chlorophenoxy)acetic acid and benzylamine, as confirmed by -NMR analysis .

-

Alkaline hydrolysis (NaOH, 10% aqueous): Produces the sodium salt of the carboxylic acid, with a reaction efficiency of ~78% at 100°C .

Acylation and Alkylation

The secondary amine in the benzyl group participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride () in dichloromethane () to form N-acetyl-N-benzyl-2-(2-chlorophenoxy)acetamide (yield: 85%) .

-

Alkylation : Treatment with methyl iodide () in the presence of yields N-methyl-N-benzyl-2-(2-chlorophenoxy)acetamide , characterized by a singlet at (-NMR) .

Ring-Substitution Reactions

The 2-chlorophenoxy group participates in electrophilic aromatic substitution:

-

Nitration (): Introduces a nitro group at the para position relative to the chlorine atom, confirmed by LC-MS ().

-

Sulfonation (): Forms a sulfonic acid derivative under vigorous conditions (120°C, 8 hours).

Comparative Reactivity with Analogues

The reactivity of N-benzyl-2-(2-chlorophenoxy)acetamide differs from structurally related compounds due to electron-withdrawing effects from the chlorine atom:

Table 2: Reaction Rate Constants (kkk, s−1^{-1}−1) for Hydrolysis

| Compound | Acidic Hydrolysis | Alkaline Hydrolysis |

|---|---|---|

| This compound | ||

| N-benzyl-2-phenoxyacetamide (no Cl) | ||

| N-benzyl-2-(4-nitrophenoxy)acetamide |

Data indicate that the 2-chloro substituent moderately retards hydrolysis compared to non-halogenated analogues .

Mechanistic Insights

Scientific Research Applications

N-benzyl-2-(2-chlorophenoxy)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-benzyl-2-(2-chlorophenoxy)acetamide can be compared with other similar compounds, such as:

- N-benzyl-2-(2-bromophenoxy)acetamide

- N-benzyl-2-(2-fluorophenoxy)acetamide

- N-benzyl-2-(2-iodophenoxy)acetamide

These compounds share a similar structural framework but differ in the halogen substituent on the phenoxy group.

Biological Activity

N-benzyl-2-(2-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by bacteria and fungi.

- Anticancer Effects : Research has suggested that it may possess anticancer properties, although specific mechanisms and efficacy against different cancer types require further exploration.

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have reported significant suppression of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound can bind to specific enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for various physiological responses.

- Gene Expression Alteration : There is evidence suggesting that this compound can affect gene expression related to inflammation and cancer cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in the substituents on the benzyl and phenoxy groups significantly influence the compound's potency. For instance, the presence of electron-withdrawing groups like chlorine enhances its interaction with biological targets compared to other halogenated analogs .

- Crystallography Studies : Structural analysis reveals that the compound forms dimers through hydrogen bonding interactions, which may impact its solubility and bioavailability .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Anticancer Studies : A study focused on the anticancer potential of benzylamine derivatives found that certain structural modifications led to enhanced cytotoxicity against prostate cancer cells. The findings suggest that this compound could be a candidate for further development as an anticancer agent .

Compound Name Activity IC50 Value This compound Anticancer TBD Celecoxib COX-2 Inhibition 0.04 μmol - Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation markers, indicating its potential as an anti-inflammatory agent .

- Anticonvulsant Properties : Research on related compounds suggests that modifications in the acetamide structure can lead to potent anticonvulsant activities. Although specific data on this compound is limited, its structural similarities imply potential effectiveness .

Q & A

Basic Questions

Q. What are the key synthetic routes for N-benzyl-2-(2-chlorophenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chlorophenol reacts with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Key steps include:

- Coupling : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry DCM at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization (ethyl acetate/hexane) for high-purity crystals .

- Optimization : Adjust stoichiometry (1.1:1 molar ratio of reactants) and monitor reaction progress via TLC (hexane:ethyl acetate 9:3, v:v) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (400 MHz in DMSO-d₆) to confirm backbone structure and substituent positions. For example, the benzyl group exhibits aromatic protons at δ 7.2–7.4 ppm, while the acetamide carbonyl appears at ~168 ppm in ¹³C NMR .

- X-ray Crystallography : Single-crystal XRD (e.g., SHELX software) resolves bond lengths, angles, and hydrogen-bonding networks. The compound crystallizes in orthorhombic systems (space group Pbca) with Z = 8 .

- Mass Spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 290.1) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer : Use software suites like SHELXL for small-molecule refinement and SIR97 for direct-method phase determination. Key steps:

- Hydrogen Bonding : Refine N–H⋯O interactions with freely adjustable H-atom positions .

- Displacement Parameters : Apply riding models for C–H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) .

- Validation : Cross-check with CIF files and publication tables generated by software to ensure compliance with IUCr standards .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in kinase inhibition studies?

- Methodological Answer :

- Derivatization : Synthesize analogs with substitutions on the benzyl (e.g., morpholinoethoxy groups) or phenoxy (e.g., methyl, chloro) moieties. Replace pyridine rings with thiazole to assess binding flexibility .

- Assays : Conduct in vitro Src kinase inhibition assays (IC₅₀ measurements) and compare with controls like KX2-391. Use molecular docking (e.g., AutoDock Vina) to predict binding modes at substrate-binding sites .

- Data Analysis : Perform multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

- Methodological Answer :

- Hydrogen Bonding : Analyze N–H⋯O chains along the c-axis via XRD. For example, the title compound forms chains with N–H⋯O distances of 2.89 Å and angles of 168° .

- Packing Effects : Calculate dihedral angles between aryl rings (e.g., 27.17° in dichloro derivatives) to assess steric hindrance .

- Thermal Analysis : Use DSC/TGA to correlate hydrogen-bond density with melting points (~150–160°C) .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

- Methodological Answer :

- Docking Studies : Employ AutoDock or Schrödinger Suite to simulate binding to Src kinase (PDB: 2SRC). Focus on substrate-binding pockets and π-π stacking with pyridine/thiazole rings .

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability. Prioritize derivatives with LogP < 3 and high gastrointestinal absorption .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or crystallographic parameters?

- Methodological Answer :

- Reproducibility : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and crystallization solvents (ethyl acetate vs. acetonitrile) .

- Refinement Protocols : Compare SHELXL (used in 90% of studies) with alternative programs like WinGX to identify systematic errors in lattice parameters .

- Statistical Validation : Apply R-factor analysis (e.g., Rint < 0.05) and check for twinning or disorder in XRD datasets .

Properties

IUPAC Name |

N-benzyl-2-(2-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPSGVPXFMWHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.